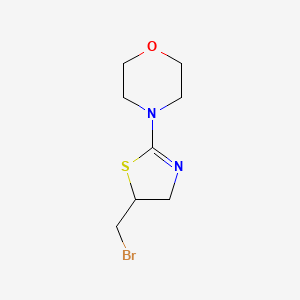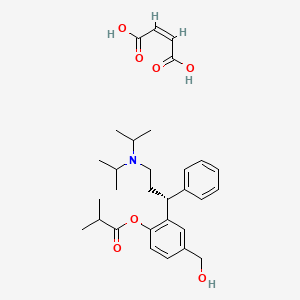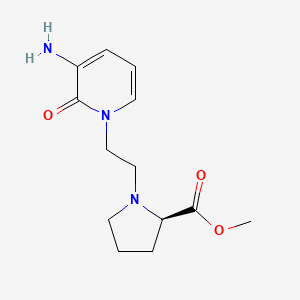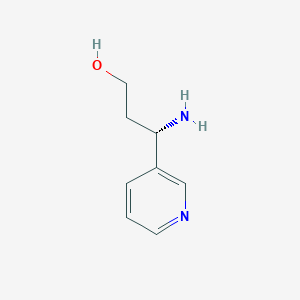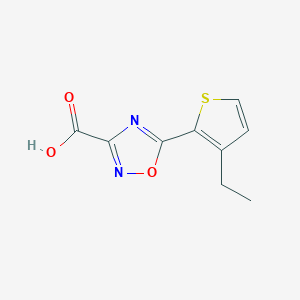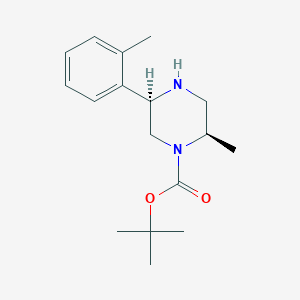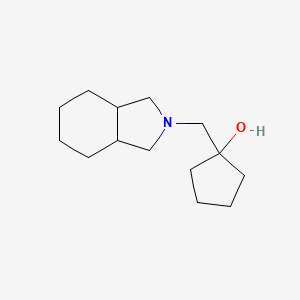![molecular formula C23H32N4O7 B13328208 (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol](/img/structure/B13328208.png)
(2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an imidazoquinoline moiety, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves multiple steps. The process typically starts with the preparation of the imidazoquinoline core, followed by the introduction of the ethoxymethyl group. The final steps involve the attachment of the tetrahydropyran ring and the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazoquinoline moiety can be reduced to form different derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazoquinoline moiety could produce various reduced derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the imidazoquinoline moiety is known for its immunomodulatory properties. This compound could be investigated for its potential to modulate immune responses, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential immunomodulatory effects could be harnessed for the treatment of diseases that involve the immune system, such as autoimmune disorders or cancer.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol involves its interaction with molecular targets in the body. The imidazoquinoline moiety is known to bind to toll-like receptors (TLRs), which are involved in the activation of the immune system. This binding can trigger a cascade of signaling pathways that lead to the modulation of immune responses.
相似化合物的比较
Similar Compounds
Imiquimod: Another imidazoquinoline compound known for its immunomodulatory effects.
Uniqueness
What sets (2R,3S,4S,5S,6R)-6-(((1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-yl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C23H32N4O7 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S,6R)-6-[[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C23H32N4O7/c1-4-32-10-15-26-16-17(12-7-5-6-8-13(12)25-21(16)24)27(15)11-23(2,3)33-9-14-18(28)19(29)20(30)22(31)34-14/h5-8,14,18-20,22,28-31H,4,9-11H2,1-3H3,(H2,24,25)/t14-,18-,19+,20+,22-/m1/s1 |
InChI 键 |
JVZATFUQQHBMHQ-AQRWSVDBSA-N |
手性 SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O)O)O)O)C4=CC=CC=C4N=C2N |
规范 SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OCC3C(C(C(C(O3)O)O)O)O)C4=CC=CC=C4N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
